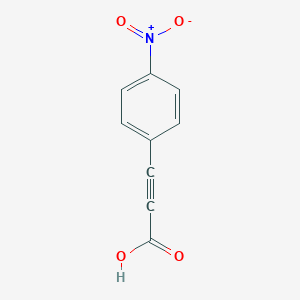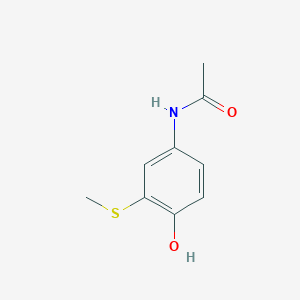
3-(4-Nitrophenyl)propiolic acid
Übersicht
Beschreibung
3-(4-Nitrophenyl)propiolic acid is an organic compound with the molecular formula C9H5NO4 and a molecular weight of 191.14 g/mol . It is a crystalline solid that is soluble in common organic solvents . This compound is notable for its applications in organic synthesis, dye and pigment production, and the development of optoelectronic materials .
Vorbereitungsmethoden
The synthesis of 3-(4-Nitrophenyl)propiolic acid typically involves a multi-step process:
Starting Materials: The synthesis begins with 4-nitrobenzoic acid and hydrogen cyanide in the presence of sodium hydroxide to form 4-nitrobenzamide.
Intermediate Formation: The 4-nitrobenzamide is then reacted with potassium carbonate and lead acetate to produce this compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity.
Analyse Chemischer Reaktionen
3-(4-Nitrophenyl)propiolic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions typically involve the nitro group, converting it to an amine group.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, often involving the aromatic ring or the carboxylic acid group.
Common reagents used in these reactions include sodium borohydride for reduction and various acids or bases for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(4-Nitrophenyl)propiolic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and optoelectronic materials.
Wirkmechanismus
The mechanism of action of 3-(4-Nitrophenyl)propiolic acid involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the propiolic acid moiety can engage in nucleophilic and electrophilic interactions. These interactions can affect cellular pathways and molecular functions, making the compound of interest in various fields of research .
Vergleich Mit ähnlichen Verbindungen
3-(4-Nitrophenyl)propiolic acid can be compared with other similar compounds, such as:
Propynoic acid: Similar in structure but lacks the nitro group, affecting its reactivity and applications.
Methyl 3-(4-nitrophenyl)propiolate: A methyl ester derivative with different solubility and reactivity properties.
Ethyl propiolate: Another ester derivative with distinct chemical behavior and uses.
Eigenschaften
IUPAC Name |
3-(4-nitrophenyl)prop-2-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-2,4-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMZCQTZVBTDLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50289545 | |
| Record name | 3-(4-Nitrophenyl)propiolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50289545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2216-24-2 | |
| Record name | 3-(4-Nitrophenyl)-2-propynoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2216-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 61874 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2216-24-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61874 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-Nitrophenyl)propiolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50289545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details



















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis method used for 3-(4-Nitrophenyl)propiolic acid in this research?
A1: The research highlights a novel method for synthesizing this compound through the direct carboxylation of the corresponding terminal alkyne, 4-nitrophenylacetylene, with carbon dioxide (CO2). The reaction utilizes a custom-designed copper-conjugated microporous polymer (CMP-Cu) as a catalyst and operates under mild conditions, including room temperature and atmospheric pressure []. This method offers a potentially more sustainable and efficient alternative to traditional synthetic routes.
Q2: What are the advantages of using the CMP-Cu catalyst for this reaction?
A2: The CMP-Cu catalyst demonstrates several advantageous features:
- Mild Reaction Conditions: The catalyst facilitates the carboxylation reaction at room temperature and atmospheric pressure, reducing energy consumption and simplifying the process [].
- High Selectivity: The research demonstrates the catalyst's selectivity towards the formation of the desired propiolic acid product, minimizing by-product formation [].
- CO2 Utilization: This method utilizes CO2 as a readily available and inexpensive feedstock, contributing to a more sustainable approach to chemical synthesis [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(4-{[(4-cyanophenyl)carbamoyl]amino}-5-hydroxy-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]phenyl)octanamide](/img/structure/B19787.png)








![tert-butyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B19821.png)
